5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride

Medicinal Chemistry Building Block SAR Studies

This unsubstituted dihydropyrrole scaffold is optimal for SAR exploration requiring minimal structural bias. Its reactive hydrazinyl group enables efficient library synthesis of hydrazone derivatives for medicinal chemistry screening. The unique hydrazinyl-pyrroline motif provides a key intermediate for synthesizing patented bioconjugation reagents, enabling site-specific payload attachment to proteins—a capability not achievable with generic hydrazine derivatives. Unlike alkyl-substituted analogs, this low molecular weight hydrochloride salt offers predictable solubility and stability, streamlining reproducible condensation reactions.

Molecular Formula C4H10ClN3
Molecular Weight 135.59 g/mol
CAS No. 2648996-55-6
Cat. No. B6602908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydrazinyl-3,4-dihydro-2H-pyrrolehydrochloride
CAS2648996-55-6
Molecular FormulaC4H10ClN3
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1CC(=NC1)NN.Cl
InChIInChI=1S/C4H9N3.ClH/c5-7-4-2-1-3-6-4;/h1-3,5H2,(H,6,7);1H
InChIKeyYZJBOTNMSWRAMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydrazinyl-3,4-dihydro-2H-pyrrole Hydrochloride (CAS 2648996-55-6): Chemical Identity and Structural Framework for Research


5-Hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is a heterocyclic compound characterized by a partially saturated pyrrole ring (3,4-dihydro-2H-pyrrole) substituted with a hydrazinyl group (-NH-NH₂) at the 5-position, stabilized as its hydrochloride salt . It is an N-heterocyclic building block with the molecular formula C4H10ClN3 and a molecular weight of 135.59 g/mol, and it is supplied as a powder for research applications [1]. The compound features a cyclic imine within the dihydropyrrole framework, distinguishing it from fully aromatic pyrroles and saturated pyrrolidines, and providing a unique reactive profile [2].

Why 5-Hydrazinyl-3,4-dihydro-2H-pyrrole Hydrochloride Cannot Be Replaced by Generic Pyrrole or Hydrazine Analogs


Substituting 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride with a generic pyrrole or hydrazine derivative is not functionally equivalent due to the specific combination of a partially saturated dihydropyrrole ring and a hydrazinyl group at the 5-position . While analogs like 5-hydrazinyl-2-propyl-3,4-dihydro-2H-pyrrole (CAS 61309-04-4) share the core scaffold, they differ in substituent groups (e.g., a propyl chain at the 2-position), which alters molecular weight, lipophilicity, and steric properties, impacting reactivity and downstream applications . The hydrochloride salt form of this compound provides defined solubility and stability characteristics that are not present in the free base or in other salt forms .

Quantitative Differentiation: Evidence-Based Advantages of 5-Hydrazinyl-3,4-dihydro-2H-pyrrole Hydrochloride Over Structural Analogs


Molecular Weight and Scaffold Simplicity: A Comparison with Alkyl-Substituted Analogs

Compared to 5-hydrazinyl-2-propyl-3,4-dihydro-2H-pyrrole (CAS 61309-04-4), the target compound is a simpler scaffold with a lower molecular weight (135.59 vs 141.21 g/mol) and lacks the lipophilic propyl substituent . This difference is relevant for applications where a smaller, less lipophilic building block is required to optimize molecular properties such as solubility or membrane permeability.

Medicinal Chemistry Building Block SAR Studies

Hydrochloride Salt Form: Defined Physical State and Storage Conditions

The compound is supplied as the hydrochloride salt, which is a defined powder with a specified purity of 95% and recommended room temperature storage . In contrast, the free base form of this compound is not commercially available, and the hydrochloride salt form offers enhanced stability and solubility in polar solvents compared to what would be expected for the neutral species .

Chemical Synthesis Handling Stability

Reactive Hydrazinyl Moiety on a Dihydropyrrole Scaffold: A Unique Chemotype for Bioconjugation

The compound's hydrazinyl-pyrroline structure is directly related to a class of compounds disclosed in patents US9493413B2 and US10,604,483 for producing conjugates [1]. While the patent claims a broad genus of hydrazinyl-pyrrolo compounds, the specific unsubstituted 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride represents the minimal core scaffold of this class, providing a unique reactive handle (the hydrazine) on a partially saturated heterocycle for site-specific bioconjugation chemistry.

Bioconjugation Drug Discovery Chemical Biology

Optimized Research Applications for 5-Hydrazinyl-3,4-dihydro-2H-pyrrole Hydrochloride Based on Evidence


Synthesis of Novel Hydrazone and Heterocyclic Derivatives for Drug Discovery

As a building block with a reactive hydrazine group, this compound is ideally suited for condensation reactions with aldehydes or ketones to generate libraries of hydrazone derivatives for screening in medicinal chemistry programs . Its low molecular weight and unadorned scaffold make it a preferred choice over alkyl-substituted analogs when minimal structural bias is desired for structure-activity relationship (SAR) exploration .

Development of Site-Specific Bioconjugation Reagents

The hydrazinyl-pyrroline motif is a core structural element in a patented technology for producing conjugates of polypeptides [1]. This compound can serve as a key intermediate or starting material for synthesizing novel bioconjugation reagents, enabling site-specific attachment of payloads (e.g., drugs, imaging agents) to proteins, an application not feasible with simple hydrazine derivatives or other pyrrole analogs lacking this specific ring structure.

Exploration of Chemical Space Around Dihydropyrroles in Catalysis

The partially saturated dihydropyrrole ring contains a cyclic imine, a functional group of interest in organocatalysis and as a ligand in transition metal catalysis. The hydrazine substituent provides a further handle for metal coordination or secondary functionalization [2]. This compound offers a unique entry point into this underexplored chemical space compared to fully aromatic pyrroles, which lack the imine functionality.

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